Sodium 1-acetoxyhexadecenol sulphate
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Overview
Description
Sodium 1-acetoxyhexadecenol sulphate is a chemical compound with the molecular formula C18H34Na2O7S and a molar mass of 440.5029 g/mol . It is known for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-acetoxyhexadecenol sulphate typically involves the esterification of 1-hexadecenol with acetic anhydride, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The final step involves neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are less common but can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1-acetoxyhexadecenol sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents
Mechanism of Action
The mechanism of action of sodium 1-acetoxyhexadecenol sulphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the solubilization of hydrophobic compounds. This property is particularly useful in biological applications, where it aids in the disruption of cell membranes and the solubilization of proteins and lipids .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter hydrocarbon chain.
Sodium tetradecyl sulfate: Similar in structure but with a different chain length and slightly different properties.
Uniqueness: Sodium 1-acetoxyhexadecenol sulphate is unique due to its longer hydrocarbon chain, which provides different solubilization properties compared to shorter-chain surfactants. This makes it particularly useful in applications requiring the solubilization of larger hydrophobic molecules .
Properties
CAS No. |
65309-61-7 |
---|---|
Molecular Formula |
C18H35NaO7S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
sodium;hydrogen sulfate;[(E)-1-hydroxyhexadec-1-enyl] acetate |
InChI |
InChI=1S/C18H34O3.Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17(2)19;;1-5(2,3)4/h16,20H,3-15H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-1/b18-16+;; |
InChI Key |
JSSYJDASKJQIBI-DDVLFWKVSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C(\O)/OC(=O)C.OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCC=C(O)OC(=O)C.OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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